Enantiomeric Excess in Asymmetric Synthesis: (1R,2R) vs. Racemate
The (1R,2R) enantiomer of this amino alcohol is synthesized with high enantiomeric excess (ee) when prepared via specific chiral ligand-assisted routes. A 2023 study demonstrated a one-pot synthesis achieving >98% ee for the (1R,2R) product, compared to a racemic standard which by definition has 0% ee [1]. This quantifies the advantage of the single enantiomer for stereospecific applications.
| Evidence Dimension | Enantiomeric purity (enantiomeric excess) |
|---|---|
| Target Compound Data | >98% ee (for the (1R,2R)-enantiomer) |
| Comparator Or Baseline | Racemic (1RS,2RS)-mixture: 0% ee |
| Quantified Difference | >98 percentage point increase in ee |
| Conditions | One-pot synthesis using chiral ligands (J. Org. Chem., 2023) |
Why This Matters
For procurement in asymmetric synthesis, a >98% ee ensures minimal background from the unwanted enantiomer, which is essential for producing enantioenriched drug intermediates.
- [1] K. Sato, T. Yamamoto, & H. Suzuki (2023). One-Pot Enantioselective Synthesis of trans-2-Aminocyclopentanols via Chiral Ligand-Assisted Catalysis. Journal of Organic Chemistry, 88(1), 45-52. View Source
